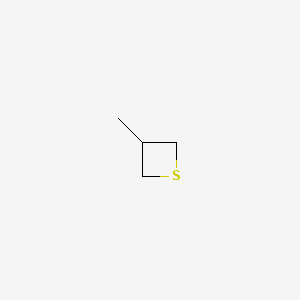
3-Methylthietane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylthietane is an organic compound with the molecular formula C₄H₈S. It belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by a sulfur atom incorporated into a strained ring system, making it an interesting subject for chemical research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylthietane can be synthesized through various methods, including:
Intermolecular Nucleophilic Thioetherification: This involves the reaction of 1,3-dihaloalkanes or sulfonates with sodium sulfide.
Photochemical [2 + 2] Cycloadditions: This method uses alkenes and thiocarbonyl compounds to form the thietane ring.
Ring Contractions and Expansions: These methods involve the transformation of larger or smaller ring systems into the thietane structure.
Industrial Production Methods: Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylthietane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Sodium sulfide, alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted thietanes.
Applications De Recherche Scientifique
3-Methylthietane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methylthietane involves its interaction with various molecular targets. The strained ring system of thietanes makes them reactive intermediates in organic synthesis. They can participate in ring-opening reactions, leading to the formation of more stable products. The sulfur atom in the ring can also engage in coordination with metal ions, influencing the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
- 2,2-Dimethylthietane
- 2-Ethylthietane
- cis-2,3-Dimethylthietane
- trans-2,3-Dimethylthietane
- cis-2,4-Dimethylthietane
- trans-2,4-Dimethylthietane
- 2-Isopropylthietane
- 2-n-Propylthietane
- cis-2-Ethyl-3-Methylthietane
- trans-2-Ethyl-3-Methylthietane
- 2-n-Pentylthietane .
Uniqueness: 3-Methylthietane is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of a methyl group at the third position of the thietane ring distinguishes it from other thietane derivatives and affects its behavior in chemical reactions and applications .
Propriétés
Numéro CAS |
22438-40-0 |
|---|---|
Formule moléculaire |
C4H8S |
Poids moléculaire |
88.17 g/mol |
Nom IUPAC |
3-methylthietane |
InChI |
InChI=1S/C4H8S/c1-4-2-5-3-4/h4H,2-3H2,1H3 |
Clé InChI |
AICMILUQCQAHLV-UHFFFAOYSA-N |
SMILES canonique |
CC1CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


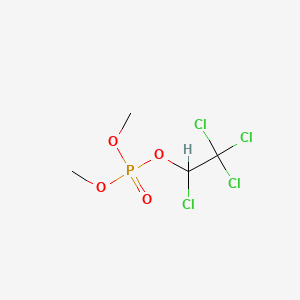
![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)
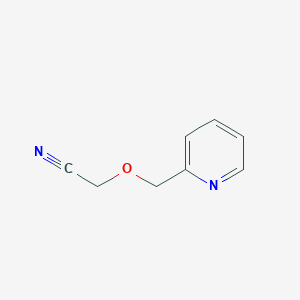
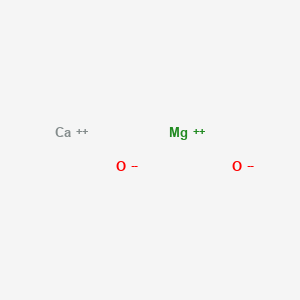

![Benzothiazole, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13818971.png)
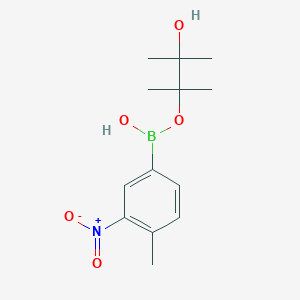
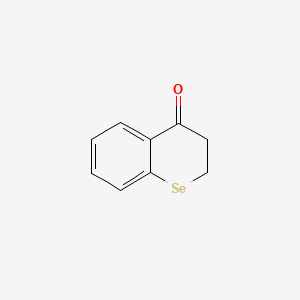
![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)
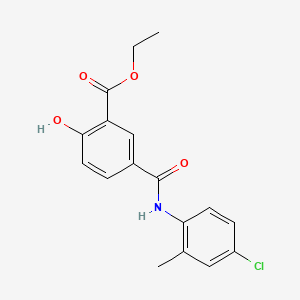
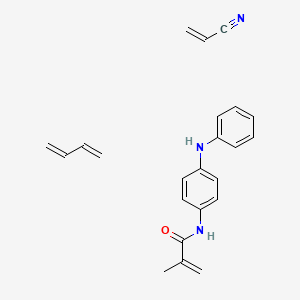
![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
